molecular formula C18H18N4OS B2867098 (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone CAS No. 879479-38-6

(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone

Cat. No. B2867098
CAS RN: 879479-38-6
M. Wt: 338.43
InChI Key: JKAIYZBKGYBXKQ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound that contains a benzothiazole moiety . Benzothiazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole moiety and a pyridine moiety . The crystal structure details are as follows: C 15 H 9 N 3 S, triclinic, P 1̅ (no. 2), a = 9.5737 (5) Å, b = 12.0958 (4) Å, c = 12.2705 (7) Å, α = 64.083 (5) Å, β = 80.907 (4) Å, γ = 82.800 (4), V = 1259.44 (11) Å 3, Z = 4, Rgt(F) = 0.0460, wRref(F2) = 0.140, T = 293 (2) K .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of derivatives similar to the specified compound is in the antimicrobial domain. For instance, Patel et al. (2011) synthesized derivatives that exhibited variable and modest activity against investigated strains of bacteria and fungi. These findings highlight the potential utility of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antitumor Activity

Compounds within this family have also shown promise in antitumor applications. Bera et al. (2021) discussed a compound that exhibited potential anticancer activity against U937 human monocytic cells. Such studies are crucial for the development of new therapeutic agents for cancer treatment (Bera et al., 2021).

Neurogenic and Neuropharmacological Effects

Another significant area of application is in neuropharmacology, where certain derivatives have been investigated for their neurogenic effects. For example, Liu et al. (2019) explored a derivative for its potential in treating major depressive disorder (MDD) and Angelman Syndrome (AS), demonstrating its ability to enhance synaptic plasticity and reverse impairments in cognitive and motor functions (Liu et al., 2019).

Future Directions

The future directions for the research and development of benzothiazole derivatives could include further exploration of their chemical and biological properties, as well as their potential applications in various fields .

properties

IUPAC Name

[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-21-9-11-22(12-10-21)18(23)13-5-4-8-19-16(13)17-20-14-6-2-3-7-15(14)24-17/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAIYZBKGYBXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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